D3 vs. D2 Receptor Selectivity: Cariprazine Shows 6- to 10-Fold Higher D3 Affinity vs. Aripiprazole
Cariprazine demonstrates substantially higher affinity and selectivity for the dopamine D3 receptor compared to both aripiprazole and brexpiprazole. According to Vraylar prescribing information, cariprazine has a D3 Ki of 0.085 nM vs. D2L Ki of 0.49 nM (5.8-fold selectivity), whereas aripiprazole shows D3 Ki of 0.80 nM vs. D2 Ki of 0.34 nM, and brexpiprazole shows D3 Ki of 1.10 nM vs. D2 Ki of 0.30 nM [1]. In functional assays, cariprazine exhibited 3- to 10-fold greater D3 vs. D2 selectivity compared with aripiprazole, with higher D3 antagonist-partial agonist affinity [2]. The D3/D2 selectivity ratio for cariprazine is approximately 6- to 8-fold in vitro [3].
| Evidence Dimension | D3 receptor binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | Cariprazine D3 Ki = 0.085 nM; D2L Ki = 0.49 nM; D3/D2 ratio ≈ 5.8-fold (binding); 3- to 10-fold functional selectivity vs. aripiprazole |
| Comparator Or Baseline | Aripiprazole D3 Ki = 0.80 nM, D2 Ki = 0.34 nM; Brexpiprazole D3 Ki = 1.10 nM, D2 Ki = 0.30 nM |
| Quantified Difference | Cariprazine D3 affinity is 9.4-fold higher than aripiprazole (0.085 vs. 0.80 nM) and 12.9-fold higher than brexpiprazole (0.085 vs. 1.10 nM). In functional assays, cariprazine demonstrates 3- to 10-fold greater D3 vs. D2 selectivity compared with aripiprazole. |
| Conditions | In vitro radioligand binding assays using recombinant human dopamine D3 and D2L/D2S receptors expressed in heterologous cell systems (Vraylar Prescribing Information 2017/2024); functional assays using [35S]GTPγS binding, cAMP inhibition, and IP accumulation in CHO and murine cells expressing human D2 and D3 receptors. |
Why This Matters
The 9- to 13-fold higher D3 binding affinity of cariprazine over aripiprazole and brexpiprazole supports a pharmacologically distinct D3-preferring mechanism that may translate to differential clinical effects on negative symptoms and motivation-related domains, which is the primary basis for therapeutic selection among D2/D3 partial agonists.
- [1] VRAYLAR (cariprazine) Prescribing Information. AbbVie Inc., 2017/2024. Table 1: Receptor binding affinity Ki values. D3: cariprazine 0.085 nM, aripiprazole 0.80 nM, brexpiprazole 1.10 nM; D2: cariprazine 0.49 (D2L)/0.69 (D2S) nM, aripiprazole 0.34 nM, brexpiprazole 0.30 nM. View Source
- [2] Kiss B, Horváth A, Némethy Z, et al. J Pharmacol Exp Ther. 2010;333(1):328-340. Functional assay comparison: cariprazine vs. aripiprazole, 3- to 10-fold greater D3 vs. D2 selectivity for cariprazine. View Source
- [3] Periclou A, Phillips L, Ghahramani P, Kapás M, Carrothers T, Khariton T. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Des Devel Ther. 2019;13:3229-3248. Cariprazine exhibits 6- to 8-fold greater in vitro affinity for D3 vs. D2 receptors. View Source
